
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracen-2-carboxamid ist eine komplexe organische Verbindung mit einem Tetracen-Grundgerüst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracen-2-carboxamid umfasst in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Tetracen-Grundgerüsts, gefolgt von der Einführung von funktionellen Gruppen durch verschiedene chemische Reaktionen wie Aminierung, Hydroxylierung und Carboxamidation. Spezifische Reaktionsbedingungen wie Temperatur, pH-Wert und die Verwendung von Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Der Einsatz automatisierter Reaktoren und die präzise Steuerung der Reaktionsparameter gewährleisten gleichbleibende Qualität und Effizienz. Industrielle Verfahren konzentrieren sich auch auf die Minimierung von Abfall und Umweltauswirkungen durch Prinzipien der grünen Chemie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracen-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Amino- und Dimethylaminogruppen können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Reaktionsbedingungen wie die Wahl des Lösungsmittels, die Temperatur und die Reaktionszeit werden sorgfältig gesteuert, um die gewünschten Produkte zu erhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen angegriffenen funktionellen Gruppen ab. So kann beispielsweise die Oxidation von Hydroxygruppen zu Ketonen führen, während die Reduktion von Carbonylgruppen Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracen-2-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Aufgrund seiner zahlreichen funktionellen Gruppen wird es als potenzieller biochemischer Sonde oder als therapeutisches Mittel untersucht.
Medizin: Es wird auf seine potenziellen pharmakologischen Eigenschaften untersucht, darunter antimikrobielle und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Farbstoffe eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracen-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, an Enzyme, Rezeptoren oder Nukleinsäuren zu binden und deren Aktivität zu modulieren. Beteiligte Wege können die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse oder die Induktion von Apoptose in Krebszellen umfassen.
Wirkmechanismus
The mechanism of action of 12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes, receptors, or nucleic acids, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Doxorubicin: Eine weitere Tetracen-basierte Verbindung mit krebshemmenden Eigenschaften.
Tetracyclin: Ein Antibiotikum mit einem ähnlichen Tetracen-Grundgerüst.
Minocyclin: Ein Derivat von Tetracyclin mit verstärkter Aktivität.
Einzigartigkeit
12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracen-2-carboxamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine eindeutige chemische Reaktivität und potenzielle Anwendungen verleihen. Seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen und mit verschiedenen biologischen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C23H28N4O6 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,31,33H,7-8,24H2,1-4H3,(H2,25,32) |
InChI-Schlüssel |
PSGBAEYXBOZLAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=O)C3=C(C2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


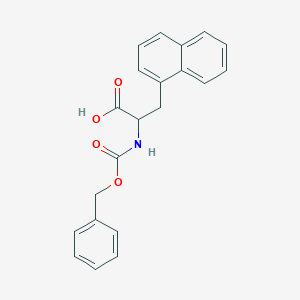

![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
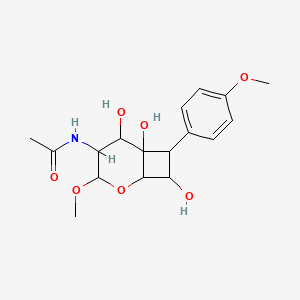
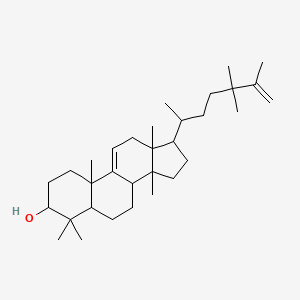
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
![15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide](/img/structure/B12318708.png)
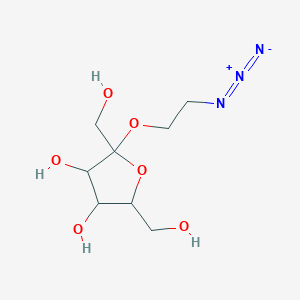

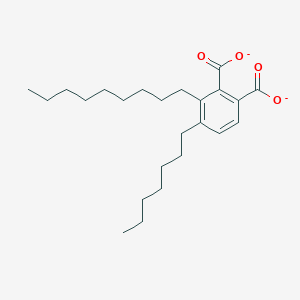
![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12318744.png)
![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide](/img/structure/B12318749.png)
